N,N,N',N'-Tetrabutylmalonamide

Vue d'ensemble

Description

N,N,N’,N’-Tetrabutylmalonamide: is an organic compound with the molecular formula C19H38N2O2. It is a colorless to light orange or yellow clear liquid at room temperature. This compound is primarily used as an extractant in various chemical processes, particularly in the extraction of lanthanides and actinides from acidic nitrate solutions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N,N,N’,N’-Tetrabutylmalonamide can be synthesized through the reaction of malonic acid with butylamine in the presence of a dehydrating agent. The reaction typically involves the following steps:

Formation of Malonyl Chloride: Malonic acid is first converted to malonyl chloride using thionyl chloride or oxalyl chloride.

Amidation Reaction: The malonyl chloride is then reacted with butylamine to form N,N,N’,N’-Tetrabutylmalonamide. This reaction is usually carried out in an inert atmosphere to prevent any side reactions.

Industrial Production Methods: In industrial settings, the production of N,N,N’,N’-Tetrabutylmalonamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Analyse Des Réactions Chimiques

Types of Reactions: N,N,N’,N’-Tetrabutylmalonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides and carboxylic acids.

Reduction: Reduction reactions can convert the amide groups to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl groups can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products:

Oxidation: Corresponding amides and carboxylic acids.

Reduction: Primary amines.

Substitution: N,N,N’,N’-Tetraalkylmalonamides or N,N,N’,N’-Tetraarylamides.

Applications De Recherche Scientifique

Extraction of Metal Ions

1.1 Lanthanides and Actinides Extraction

TBMA has been extensively investigated for its ability to extract trivalent lanthanide ions from aqueous solutions. Studies have shown that TBMA is effective in extracting samarium(III) and ytterbium(III) from nitrate solutions. The extraction efficiency varies with the choice of diluents, with chloroform and carbon tetrachloride demonstrating superior performance compared to other organic solvents like benzene and xylene .

Table 1: Extraction Efficiency of TBMA for Various Metal Ions

| Metal Ion | Extraction Medium | Efficiency Order |

|---|---|---|

| Samarium(III) | Chloroform | Chloroform > CCl4 > Benzene |

| Ytterbium(III) | Not specified | TBD |

1.2 Mechanism of Extraction

The extraction mechanism involves the formation of complexes between TBMA and metal ions, where the stoichiometry often corresponds to . The interactions between the extractant and the diluent significantly influence the extraction process. For instance, a study indicated that the presence of lithium nitrate enhances the extraction efficiency of samarium(III) from nitric acid solutions .

Hydrometallurgical Recycling

2.1 Recycling of Rare Earth Elements

With increasing demand for rare earth elements (REEs) in modern technologies, TBMA's role in recycling these metals from electronic waste has gained attention. Its ability to selectively extract lanthanides makes it a promising candidate for developing environmentally friendly extraction processes. Research indicates that malonamide-based extractants like TBMA are stable under high acid concentrations and do not produce harmful by-products upon radiolysis, making them suitable for sustainable recycling practices .

2.2 Case Study: Neodymium-Iron-Boron Magnets

A notable application of TBMA is in the recycling of neodymium-iron-boron (NdFeB) magnets. The extraction process involves using TBMA to recover neodymium and other REEs from spent magnets, contributing to a circular economy by reducing waste and promoting resource recovery .

Advantages of Using TBMA

- High Selectivity : TBMA exhibits high selectivity for trivalent lanthanide ions over other metal ions, which is essential in complex mixtures.

- Environmental Compatibility : The compound is designed to be incinerable, minimizing secondary waste generation during metal recovery processes.

- Versatility : TBMA can be adapted for various solvent systems, allowing flexibility in industrial applications.

Mécanisme D'action

The mechanism of action of N,N,N’,N’-Tetrabutylmalonamide involves the formation of stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its amide groups. This binding stabilizes the metal ions and facilitates their extraction from aqueous solutions into organic solvents. The molecular targets include lanthanides and actinides, and the pathways involved are primarily related to the coordination chemistry of these metal ions .

Comparaison Avec Des Composés Similaires

- N,N,N’,N’-Tetraethylmalonamide

- N,N,N’,N’-Tetramethylmalonamide

- N,N,N’,N’-Tetrahexylmalonamide

Comparison: N,N,N’,N’-Tetrabutylmalonamide is unique due to its higher extraction efficiency and selectivity for certain metal ions compared to its analogs. The butyl groups provide an optimal balance between hydrophobicity and steric hindrance, making it more effective in forming stable complexes with metal ions. In contrast, shorter alkyl chains (e.g., in N,N,N’,N’-Tetramethylmalonamide) may result in lower extraction efficiency, while longer alkyl chains (e.g., in N,N,N’,N’-Tetrahexylmalonamide) may introduce excessive steric hindrance, reducing the compound’s effectiveness .

Activité Biologique

N,N,N',N'-Tetrabutylmalonamide (TBMA) is a synthetic compound that has garnered attention for its potential applications in various fields, particularly in the extraction of actinides and other metal ions. This article explores the biological activity of TBMA, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

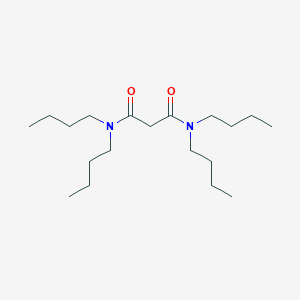

TBMA is an amide compound characterized by four butyl groups attached to a malonamide backbone. Its chemical structure can be represented as follows:

This structure contributes to its unique solubility and extraction properties, making it suitable for use in various chemical processes.

TBMA functions primarily as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions is attributed to the presence of nitrogen donor atoms in its structure. The biological activity of TBMA can be summarized as follows:

- Metal Ion Extraction : TBMA exhibits a high selectivity for actinides such as plutonium (Pu) and uranium (U), making it valuable in nuclear chemistry for the separation and purification of these elements.

- Solubility : The long butyl chains enhance the solubility of TBMA in organic solvents, facilitating its use in extraction processes.

Case Studies

- Actinide Extraction : A study evaluated the efficiency of TBMA in extracting Pu(IV) from aqueous solutions. The results indicated that TBMA demonstrated significant separation factors when compared to other ligands, with a separation factor for Pu/U exceeding 150, highlighting its effectiveness in actinide recovery processes .

- Radiolytic Stability : Research on the radiolytic stability of TBMA revealed that it maintains structural integrity under high doses of radiation, which is crucial for applications in nuclear waste management. The stability was assessed up to an absorbed dose of 630 kGy, indicating its robustness in radiation-rich environments .

- Biocompatibility Studies : Preliminary studies suggest that TBMA exhibits low toxicity levels when interacting with biological systems, making it a candidate for further investigation into biocompatibility and potential biomedical applications .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity and extraction efficiency of TBMA compared to other common ligands used in actinide extraction:

| Ligand | Separation Factor (Pu/U) | Radiolytic Stability (kGy) | Solubility |

|---|---|---|---|

| This compound (TBMA) | 153 | 630 | High |

| 2,6-Bis(1,2,4-triazin-3-yl)pyridine (BTP) | 89 | 500 | Moderate |

| 2,4,6-Tri-2-pyridyl-1,3,5-triazine (TPTZ) | 75 | 400 | Low |

Propriétés

IUPAC Name |

N,N,N',N'-tetrabutylpropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38N2O2/c1-5-9-13-20(14-10-6-2)18(22)17-19(23)21(15-11-7-3)16-12-8-4/h5-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVRIQFMPJRJAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)CC(=O)N(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393012 | |

| Record name | N,N,N',N'-Tetrabutylmalonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14287-98-0 | |

| Record name | N,N,N',N'-Tetrabutylmalonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-Tetrabutylmalonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.